Ácido 2-(6,7-dimetoxi-2-oxo-2H-croman-4-il)acético

Descripción general

Descripción

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is a multifunctional dye belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is widely used in biological experiments due to its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Aplicaciones Científicas De Investigación

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is used in a wide range of scientific research applications:

Chemistry: As a fluorescent dye, it is used in various analytical techniques to detect and quantify biomolecules.

Biology: It helps in studying cell structures, tracking biomolecules, and evaluating cell functions.

Medicine: The compound is used in diagnostic assays and imaging techniques.

Industry: It is used in textile dyeing, food pigments, and dye-sensitized solar cells

Mecanismo De Acción

Target of Action

It is described as a multifunctional dye, which suggests that it may interact with various biological structures .

Mode of Action

As a dye, it is likely to interact with its targets by binding to them, enabling researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Biochemical Pathways

Given its role as a dye, it is likely involved in a broad range of biological processes, as it helps in the observation and analysis of various cellular and molecular phenomena .

Result of Action

As a multifunctional dye, it is likely to aid in the visualization and analysis of various biological structures and processes .

Action Environment

Like other dyes, its effectiveness may be influenced by factors such as ph, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

As a dye, it is known to interact with various biomolecules, aiding in their detection and study . The nature of these interactions is largely dependent on the specific experimental conditions and the biomolecules involved.

Cellular Effects

The cellular effects of 6,7-Dimethoxy-4-coumarinylacetic acid are primarily related to its role as a dye. It can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism is subject to the specific experimental setup.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-4-chromenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted coumarin derivatives

Comparación Con Compuestos Similares

Similar Compounds

- 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside

- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Ethyl 7-hydroxy-4-coumarinacetate

Uniqueness

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in detecting and tracking biomolecules .

Actividad Biológica

6,7-Dimethoxy-4-coumarinylacetic acid is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

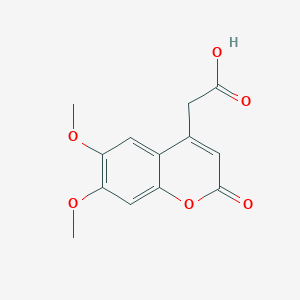

6,7-Dimethoxy-4-coumarinylacetic acid is a derivative of coumarin, characterized by two methoxy groups at positions 6 and 7 and an acetic acid moiety at position 4. Its structure can be represented as:

This compound exhibits significant electron-donating properties due to the methoxy groups, enhancing its reactivity and biological interactions.

Antioxidant Activity

Research indicates that 6,7-dimethoxy-4-coumarinylacetic acid demonstrates substantial antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

These results suggest that the compound can mitigate oxidative damage in cellular systems, potentially offering protective effects against conditions like cancer and cardiovascular diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various models. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 6,7-dimethoxy-4-coumarinylacetic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

This data indicates that the compound may inhibit the NF-κB signaling pathway, a crucial mediator in inflammatory responses.

Anticancer Activity

The anticancer properties of 6,7-dimethoxy-4-coumarinylacetic acid have been explored in various cancer cell lines. In vitro assays demonstrated its ability to induce apoptosis in human cancer cells, including breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HT-29 | 20.0 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent.

The biological activities of 6,7-dimethoxy-4-coumarinylacetic acid are attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy groups enhance electron donation capability, facilitating the neutralization of reactive oxygen species (ROS).

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling reduces the expression of inflammatory mediators.

- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger cell death in malignant cells through intrinsic apoptotic pathways.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Case Study on Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with 6,7-dimethoxy-4-coumarinylacetic acid resulted in a significant decrease in cell viability compared to untreated controls over a period of 48 hours.

- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower serum levels of inflammatory markers.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress in neuronal cell cultures.

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-26-6 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.